molecular formula C6H12N4 B1419879 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine CAS No. 959239-47-5

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine

Cat. No.: B1419879
CAS No.: 959239-47-5
M. Wt: 140.19 g/mol
InChI Key: SGXWUDGJVDSLSF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable alkylating agent. One common method is the alkylation of 1-methyl-1H-1,2,4-triazole with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanamine involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors, leading to the inhibition of their activity. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi .

Properties

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-3-5(7)6-8-4-9-10(6)2/h4-5H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXWUDGJVDSLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670513
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-47-5
Record name 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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